molecular formula C15H16N4O3S B6497998 1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 953160-87-7

1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B6497998
M. Wt: 332.4 g/mol
InChI Key: IESXDDKFQVDYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is 332.09431156 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with N-(1,3-thiazol-2-yl)piperidine-4-carboxamide in the presence of a coupling agent. The resulting intermediate is then subjected to a dehydration reaction to yield the final product.

Starting Materials
2-oxo-1,2-dihydropyridine-3-carboxylic acid, N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, Coupling agent, Dehydration reagent

Reaction
Step 1: 2-oxo-1,2-dihydropyridine-3-carboxylic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the activated ester intermediate., Step 2: N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is added to the reaction mixture and allowed to react with the activated ester intermediate to form the desired product., Step 3: The resulting intermediate is then subjected to a dehydration reaction using a dehydrating reagent, such as thionyl chloride (SOCl2), to yield the final product.

properties

IUPAC Name

1-(2-oxo-1H-pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-12(18-15-17-6-9-23-15)10-3-7-19(8-4-10)14(22)11-2-1-5-16-13(11)21/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESXDDKFQVDYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.